molecular formula C9H7NO3 B180658 Methyl 3-cyano-4-hydroxybenzoate CAS No. 156001-68-2

Methyl 3-cyano-4-hydroxybenzoate

Cat. No. B180658
CAS RN: 156001-68-2
M. Wt: 177.16 g/mol
InChI Key: AHPCEMBOTQXADD-UHFFFAOYSA-N
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Description

“Methyl 3-cyano-4-hydroxybenzoate” is a chemical compound with the CAS Number: 156001-68-2 . It has a molecular weight of 177.16 and is typically in a solid form . It is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of “this compound” involves a reaction with potassium carbonate in N,N-dimethyl-formamide at 80℃ for 2 hours under an inert atmosphere . Another method involves heating a solution of the compound in DMF with CuCN and NaCN to 105° C for 18 hours .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 13 heavy atoms and 6 aromatic heavy atoms . The fraction of Csp3 is 0.11, and it has 2 rotatable bonds . The compound has 4 H-bond acceptors and 1 H-bond donor .


Physical And Chemical Properties Analysis

“this compound” has a flash point of 157.2 and a boiling point of 336.3C at 760 mmHg . It has a molar refractivity of 44.46 and a topological polar surface area (TPSA) of 70.32 Ų . The compound is soluble, with a solubility of 1.09 mg/ml or 0.00613 mol/l .

Scientific Research Applications

1. Structural Analysis and Computational Calculations

Methyl 4-hydroxybenzoate, known as methyl paraben, is studied for its antimicrobial properties in cosmetics, personal care products, and as a food preservative. Research has focused on its single crystal X-ray structure, extensive intermolecular hydrogen bonding, Hirshfeld surface analysis, and computational calculations using quantum mechanical methods. These studies help understand its pharmaceutical activity and molecular properties (Sharfalddin et al., 2020).

2. Kinetics of Hydrolysis and Ethanolysis

The hydrolysis and ethanolysis of methyl 4-hydroxybenzoate have been studied, focusing on changes in reaction rates with different solvent compositions. This research is vital for understanding its stability and reaction behavior in various conditions, such as in cosmetic or pharmaceutical formulations (Sunderland & Watts, 1985).

3. Identification in Natural Sources

Methyl 4-(geranyloxy)-3-hydroxybenzoate, a derivative of methyl 3-cyano-4-hydroxybenzoate, has been identified in the New Zealand liverwort Trichocolea hatcheri. This research contributes to understanding the natural occurrence and potential applications of this compound in fields like pharmacognosy and natural product chemistry (Baek et al., 1998).

4. Behavior in Frozen States

The behavior of methyl 4-hydroxybenzoate in frozen states has been investigated, revealing significant acceleration of reaction rates in the frozen state compared to liquid state temperatures. This is crucial for understanding the stability and shelf life of pharmaceuticals and cosmetics containing this compound under various storage conditions (Shija et al., 1992).

5. Biological and Pharmaceutical Effects

The biological and pharmaceutical effects of methyl paraben, including its absorption, metabolism, and non-toxic nature, have been extensively reviewed. This knowledge is essential for evaluating its safety and efficacy as a preservative in various products (Soni et al., 2002).

6. Application in Fluorescent Sensing

Methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, a derivative, has been used as a fluorogenic chemosensor for Al3+ detection, showing high selectivity and sensitivity. This indicates potential applications in environmental monitoring and analytical chemistry (Ye et al., 2014).

Safety and Hazards

“Methyl 3-cyano-4-hydroxybenzoate” is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It should be handled with personal protective equipment and chemical impermeable gloves .

properties

IUPAC Name

methyl 3-cyano-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPCEMBOTQXADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472104
Record name methyl 3-cyano-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

156001-68-2
Record name methyl 3-cyano-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 156001-68-2
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2 (0.376 mol), DIEA (196 mL, 1.13 mol) and THF (200 mL) was added benzyl chloroformate (59.0 mL, 0.414 mol) dropwise. After the reaction solution was stirred at room temperature for 1 hr, the solution was concentrated on a rotovap. The residue was partitioned between sat. NaHCO3 (300 mL) and dichloromethane and the aqueous phase extracted with additional dichloromethane (100 mL×3). The combined dichloromethane layers were dried over sodium sulfate, filtered, and concentrated in vacuo to give product 3 (0.376 mol).
Name
Quantity
0.376 mol
Type
reactant
Reaction Step One
Name
Quantity
196 mL
Type
reactant
Reaction Step One
Quantity
59 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1 in DMF (158 mg, 0.41 mmol) were added amino acid 2 (100 mg, 0.52 mmol) and DIEA (272 μL, 0.16 mmol). The reaction was stirred for 14 h. Methylamine (2 M in THF, 0.4 mL) and HBTU (295 mg, 0.78 mmol) were then added. The reaction mixture was stirred for 5 h. The product was purified by RP-HPLC using a mixture of acetonitrile and H2O to give 3 (105 mg, 63%). LRMS (M+H+) m/z 401.1.
Name
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
272 μL
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
295 mg
Type
reactant
Reaction Step Two
Name
Yield
63%

Synthesis routes and methods III

Procedure details

28 g (0.1 mol) of methyl 4-hydroxy-3-iodobenzoate 2 dissolved in 100 mL of DMF was treated with 9.92 g (0.11 mol) of CuCN and 0.49 g (0.11 mol) of NaCN. The system was flushed with nitrogen after which the mixture warmed to 105° C. and stirred to 18 h. The mixture was allowed to cool to room temperature, and any precipitates were removed via filtration and washed with EtOAc. The combined organics were diluted with 200 mL of water and then extracted with EtOAc (2×200 mL). The combined layers were dried over sodium sulfate, filtered and evaporated to dryness. After drying under vacuum, the resulting 18 g (100% yield) of 3 was characterized by LCMS and HNMR.
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
CuCN
Quantity
9.92 g
Type
reactant
Reaction Step Two
Name
Quantity
0.49 g
Type
reactant
Reaction Step Two
Name
Yield
100%

Synthesis routes and methods IV

Procedure details

(Boc)2O (44.7 g, 0.21 mol) was added portion-wise over 10 min to a 0° C. solution of compound 2 (42 g, 0.19 mol), trimethyl amine (51.9 mL, 0.37 mol), dioxane (140 mL) and water (56 mL). After another 10 min, the ice bath was removed and the reaction mixture was stirred while warming to room temperature for another 2 hours. The reaction mixture was diluted in ethyl acetate (150 mL) and washed with 0.5 N HCl (200 mL×3). The organic layer was dried over magnesium sulfate, filtered, and the filtrate was concentrated in vacuo giving compound 3 (52 g, yield 97%) which was used directly in the next step.
Quantity
44.7 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
51.9 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Name
Quantity
56 mL
Type
solvent
Reaction Step One
Yield
97%

Synthesis routes and methods V

Procedure details

A solution of compound 2 (6.46 g, 24.1 mmol) in DMF (30 mL) was treated with sodium hydride (1.94 g of 60% dispersion in mineral oil, 48.6 mmol) portionwise at room temperature. The resulting mixture was stirred at room temperature for 16 hours and then partitioned between water (100 mL) and EtOAc (350 mL). The layers were separated, and the organic layer was washed with water (4×150 mL). The organic phase was dried (Na2SO4) and concentrated to a white solid. Compound 3 (5.56 g, 24.0 mmol, quantitative yield) was dried under high vacuum and characterized using 1H NMR. It was used in the following step without further purification.
Quantity
6.46 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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